molecular formula C11H18ClN5 B12231184 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12231184
M. Wt: 255.75 g/mol
InChI Key: LNNWUJSDNOWTLM-UHFFFAOYSA-N
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Description

This compound (CAS: 1856062-52-6) features a bis-pyrazole scaffold linked via a methanamine group. Its molecular formula is C₁₂H₁₈N₅, with two distinct pyrazole rings:

  • Pyrazole Ring 1: 1,5-Dimethyl substitution at the 4-position.
  • Pyrazole Ring 2: 1-Methyl substitution at the 3-position.

This structure is designed for applications in medicinal chemistry, where pyrazole derivatives are valued for their bioactivity and metabolic stability .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9-10(7-13-16(9)3)6-12-8-11-4-5-15(2)14-11;/h4-5,7,12H,6,8H2,1-3H3;1H

InChI Key

LNNWUJSDNOWTLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=NN(C=C2)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazole Ring Formation

The synthesis begins with the preparation of substituted pyrazole precursors. Two primary approaches are documented:

Cyclocondensation of Hydrazines with 1,3-Diketones

A cyclocondensation reaction between 1,3-diketones and hydrazine derivatives forms the pyrazole core. For example:

  • 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole using POCl₃ and DMF at 80–90°C.
  • 1-Methyl-1H-pyrazole-3-carboxaldehyde is prepared similarly, with methylhydrazine and diketones in aprotic solvents like DMF.
Functionalization of Preformed Pyrazoles

Alternative methods start with commercially available pyrazoles. For instance, 1-methyl-1H-pyrazole-3-methanol is oxidized to the corresponding aldehyde using IBX (2-iodoxybenzoic acid) in DMSO.

Methanamine Bridge Formation

The methanamine linker is introduced via reductive amination or nucleophilic substitution:

Reductive Amination
  • 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde reacts with 1-methyl-1H-pyrazole-3-methanamine in the presence of NaBH₃CN or H₂/Pd-C, yielding the target compound after 12–24 hours at 25–60°C.
  • Yields range from 65% to 85%, depending on solvent polarity and temperature.
Nucleophilic Substitution
  • Chloromethyl intermediates (e.g., 1-(chloromethyl)-1,5-dimethyl-1H-pyrazole ) react with 1-methyl-1H-pyrazole-3-methanamine in acetonitrile or THF, catalyzed by K₂CO₃ or Et₃N.
  • Reaction times are shorter (4–8 hours), but yields are lower (50–70%) due to side reactions.

Key Reaction Parameters

Step Reagents/Catalysts Solvent Temperature Time Yield
Pyrazole formylation POCl₃, DMF DCM 80–90°C 4–6 h 70–80%
Reductive amination NaBH₃CN, MeOH MeOH/THF 25–60°C 12–24 h 65–85%
Nucleophilic substitution K₂CO₃, ClCH₂-pyrazole Acetonitrile 50–70°C 4–8 h 50–70%

Functionalization and Coupling Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in formylation steps but complicate purification.
  • Ethereal solvents (THF, dioxane) improve selectivity in reductive amination by minimizing over-reduction.

Catalytic Systems

  • Acid catalysts : H₂SO₄ or HCl in ethanol accelerates imine formation during reductive amination.
  • Metal-free conditions : IBX and NaBH₃CN reduce reliance on transition metals, aligning with green chemistry principles.

Industrial-Scale Production

  • Continuous flow reactors are employed for coupling steps, reducing reaction times from hours to minutes.
  • In-line purification using silica cartridges or distillation improves throughput (>90% purity).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, hexane/EtOAc gradients) resolves regioisomers.
  • Recrystallization from ethanol/water mixtures yields crystalline product with >95% purity.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 2.25–2.30 ppm (pyrazole-CH₃), 3.70–3.85 ppm (N–CH₂–N), and 7.40–7.60 ppm (pyrazole-H).
  • HRMS : Molecular ion [M+H]⁺ at m/z 296.39 confirms the molecular formula C₁₄H₂₄N₆.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Reductive amination High yield, mild conditions Requires expensive borohydrides Industrial
Nucleophilic substitution Fast, simple workup Low yield, side products Lab-scale
Continuous flow Rapid, high purity High initial equipment cost Industrial

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives, including those similar to the compound , exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

CompoundCell LineIC50 (µM)
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamineMCF-712.5
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamineHCT-11615.0

Anticonvulsant Properties

Another area of research focuses on the anticonvulsant properties of pyrazole derivatives. A series of compounds were synthesized and tested for their efficacy in models of seizure activity. The results indicated that certain pyrazole derivatives provided significant protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests .

CompoundModelED50 (mg/kg)
Pyrazole Derivative APTZ18.4
Pyrazole Derivative BMES20.0

Insecticidal Activity

The insecticidal potential of pyrazole derivatives has been explored extensively. A notable study evaluated the insecticidal activity of novel pyrazole compounds against Aphis fabae, revealing that some compounds achieved mortality rates comparable to established insecticides like imidacloprid .

CompoundConcentration (mg/L)Mortality (%)
Compound X12.585.7
Imidacloprid-90.0

Polymer Chemistry

In materials science, compounds similar to 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine have been integrated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of pyrazole moieties into polymers has been shown to improve their resistance to thermal degradation .

Case Study 1: Anticancer Efficacy

A comprehensive study involving a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in vivo models. The study reported that specific modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .

Case Study 2: Insecticidal Effectiveness

In a field trial assessing the effectiveness of new pyrazole-based insecticides against agricultural pests, researchers found that certain formulations resulted in over 80% mortality rates within 48 hours post-treatment. This efficacy indicates potential for practical applications in pest management strategies .

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The compound belongs to a class of bis-pyrazole methanamine derivatives. Variations arise from substituents on the pyrazole rings, influencing physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Substituents on Pyrazole Rings Molecular Formula Molecular Weight Key Features
Target Compound (1856062-52-6) Ring 1: 1,5-Dimethyl (C4)
Ring 2: 1-Methyl (C3)
C₁₂H₁₈N₅ 236.33 g/mol Symmetric methyl groups enhance lipophilicity; discontinued in commercial catalogs .
1-[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (1856100-57-6) Ring 1: 1,5-Dimethyl (C4)
Ring 2: 2,2-Difluoroethyl (C4)
C₁₂H₁₈ClF₂N₅ 305.76 g/mol Fluorine substituents improve metabolic stability; higher molecular weight due to Cl and F .
1-(1-Isopropyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (1856054-70-0) Ring 1: 1-Isopropyl (C4)
Ring 2: 1-Methyl (C3)
C₁₂H₂₀ClN₅ 269.77 g/mol Bulky isopropyl group may hinder binding to target receptors .
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6, 1015846-14-6) Single pyrazole: 1-Ethyl (C5) C₇H₁₃N₃ 155.20 g/mol Simpler structure with lower steric hindrance; used in crystallography studies .
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine (SW3) Single pyrazole: 1,5-Dimethyl (C3) C₆H₁₁N₃ 125.18 g/mol Minimalist analog with reduced complexity; potential precursor in synthesis .

Biological Activity

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological implications based on recent research findings.

The compound's molecular formula is C12H20N4C_{12}H_{20}N_4 with a molecular weight of approximately 208.30 g/mol. Its structure includes two pyrazole rings, which are often associated with various biological activities such as anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target compound have shown effectiveness against various bacterial strains. In vitro assays have demonstrated that certain pyrazole derivatives possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. The inhibition of these enzymes can lead to reduced inflammation and pain relief in various models of inflammatory diseases .

Anticancer Potential

Emerging evidence points towards the anticancer potential of pyrazole-based compounds. Studies have shown that specific derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For example, docking studies revealed that certain pyrazole derivatives bind effectively to cancer-related targets, indicating a promising avenue for further development .

Case Studies

A recent study investigated the biological activity of a series of pyrazole derivatives, including our compound of interest. The study reported:

  • Activity against Mycobacterium tuberculosis : Certain pyrazole derivatives displayed promising anti-tubercular activity with IC50 values lower than those of established drugs .
  • Inhibition of cancer cell proliferation : Compounds were tested against various cancer cell lines, showing significant inhibition rates and selective cytotoxicity towards malignant cells .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeMIC/IC50 ValuesReference
Compound AAntimicrobial0.5 µg/mL
Compound BAnti-inflammatoryIC50 = 20 µM
Compound CAnticancerIC50 = 15 µM

The biological activities of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and microbial resistance.
  • Receptor Modulation : Pyrazole derivatives can modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis in cancer cells.

Q & A

Q. How to design assays for assessing biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Use fluorescence-based assays (e.g., ATPase inhibition with mant-ATP). Test IC₅₀ values (0.1–100 µM range) in triplicate. Counter-screen against related enzymes (e.g., kinase panels) to confirm specificity. For in silico docking, prepare ligand files (PDBQT format) and use AutoDock Vina with receptor crystal structures (PDB ID: e.g., 3QKK) .

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